1-Benzoyl-4-(4-nitrobenzenesulfonyl)piperazine
Overview
Description
1-Benzoyl-4-(4-nitrobenzenesulfonyl)piperazine is a compound that belongs to the piperazine family, which is known for its diverse pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzoyl-4-(4-nitrobenzenesulfonyl)piperazine typically involves the condensation of piperazine with benzoyl chloride and 4-nitrobenzenesulfonyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The use of a base like triethylamine or sodium ethoxide is common to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow microreactor systems. These systems offer better control over reaction conditions, leading to higher yields and selectivity. For instance, the condensation amidation of piperazine with benzoic acid in a microreactor has shown high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Benzoyl-4-(4-nitrobenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzoyl group can be substituted with other acyl groups using acylating agents like acyl chlorides.
Nucleophilic Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Acyl chlorides, bases like triethylamine.
Nucleophilic Substitution: Amines, thiols, organic solvents like dichloromethane.
Major Products:
Reduction of Nitro Group: 1-Benzoyl-4-(4-aminobenzenesulfonyl)piperazine.
Substitution of Benzoyl Group: 1-Acyl-4-(4-nitrobenzenesulfonyl)piperazine.
Nucleophilic Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-Benzoyl-4-(4-nitrobenzenesulfonyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Benzoyl-4-(4-nitrobenzenesulfonyl)piperazine involves its interaction with cellular pathways to induce apoptosis. The compound has been shown to upregulate apoptotic marker proteins such as cleaved caspase-3, cytochrome c, and Bax. It stimulates the intrinsic mitochondrial signaling pathway, leading to cytotoxicity and apoptosis in cancer cells .
Comparison with Similar Compounds
1-Benzoyl-4-(4-nitrophenyl)piperazine: Similar structure but lacks the sulfonyl group.
1-(4-Bromobenzoyl)-4-phenylpiperazine: Contains a bromobenzoyl group instead of a nitrobenzenesulfonyl group.
Uniqueness: 1-Benzoyl-4-(4-nitrobenzenesulfonyl)piperazine is unique due to the presence of both benzoyl and nitrobenzenesulfonyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c21-17(14-4-2-1-3-5-14)18-10-12-19(13-11-18)26(24,25)16-8-6-15(7-9-16)20(22)23/h1-9H,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDVGGPRWUDCTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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